molecular formula C20H23NO6 B3035538 (E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide CAS No. 329778-90-7

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide

Cat. No.: B3035538
CAS No.: 329778-90-7
M. Wt: 373.4 g/mol
InChI Key: COJHMNIQWDOJKC-YRNVUSSQSA-N
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Description

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide ( 329778-90-7) is a synthetic acrylamide derivative with a molecular formula of C20H23NO6 and a molecular weight of 373.40 g/mol . This chemical reagent features a prop-2-enamide (acrylamide) backbone, a structure of significant interest in modern medicinal chemistry for developing anticancer agents . Acrylamide-based compounds are extensively investigated as potential covalent inhibitors, showing promise in therapeutic areas such as oncology . The structural framework of this compound, which links substituted phenyl rings via an acrylamide bridge, is frequently explored in the design of molecules that target specific pathways in diseases like breast cancer . Related naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have demonstrated potent anti-proliferative activity against MCF-7 breast cancer cell lines, inducing cell cycle arrest and promoting apoptosis through the modulation of proteins like Bcl-2, Bax, and caspase 9 . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-23-14-8-9-15(17(12-14)25-3)21-18(22)11-7-13-6-10-16(24-2)20(27-5)19(13)26-4/h6-12H,1-5H3,(H,21,22)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJHMNIQWDOJKC-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H26O7
  • Molecular Weight : 414.45 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar in structure to this compound exhibit various biological activities through different mechanisms:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis. For instance, a related compound was found to be significantly more potent than kojic acid in inhibiting mushroom tyrosinase and reducing melanin content in cultured human epidermal melanocytes (IC50 = 10 μM) .
  • Antioxidant Activity : The antioxidant properties of related compounds have been documented. For example, studies have shown that certain derivatives can scavenge free radicals and prevent oxidative stress in cellular models .
  • Enhancement of Melanogenesis : Interestingly, some derivatives have been reported to enhance melanogenesis under specific conditions by increasing the expression of tyrosinase through upstream signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Effect IC50 Value Reference
Tyrosinase InhibitionInhibition of melanin synthesis10 μM
Antioxidant ActivityFree radical scavengingNot specified
Melanogenesis EnhancementIncreased tyrosinase expressionNot specified

Case Studies

  • In Vitro Studies on Melanocytes : A study evaluated the effects of a compound with a similar structure on human primary melanocytes. It was observed that at non-cytotoxic concentrations, the compound significantly reduced melanin synthesis while promoting tyrosinase degradation .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of related compounds using iron-induced oxidative stress models. The results indicated a strong protective effect against oxidative damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by:

  • Amide Nitrogen Substituent : The 2,4-dimethoxyphenyl group distinguishes it from analogs with phthalimide (), indole (), or aliphatic amine substituents ().
  • Aromatic Methoxy Groups : The 2,3,4-trimethoxyphenyl group provides a unique substitution pattern compared to 3,4,5-trimethoxy (e.g., ) or 2,4,5-trimethoxy () derivatives.
Table 1: Structural Comparison of Acrylamide/Chalcone Analogs
Compound Name Amide/Ketone Substituent on N or Carbonyl Aromatic Methoxy Groups Key Biological Activity
Target: (E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide Amide 2,4-Dimethoxyphenyl 2,3,4-Trimethoxy Not reported (inferred)
(E)-3-(3,4-Dimethoxyphenyl)-N-(phthalimide)acrylamide () Amide Phthalimide 3,4-Dimethoxy Antifungal
(E)-N-[2-(2-Methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Amide Indole derivative 3,4,5-Trimethoxy Not reported (structural)
(E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P2) Ketone 2,4-Dimethoxyphenyl 2,3,4-Trimethoxy Antimalarial
Rubescenamine () Amide Benzodioxole-ethyl 3,4-Dimethoxy FEMA GRAS (flavor)

Physicochemical Properties

  • Melting Points : Chalcone analogs () melt between 87–123°C, while phthalimide acrylamides () have higher melting points (>115°C) due to hydrogen bonding. The target’s melting point is likely >120°C, inferred from structural analogs.
  • Spectral Data: 1H-NMR: The target’s α,β-unsaturated system would show characteristic doublets near δ 6.5–7.5 ppm, similar to chalcone a18 (δ 7.2–7.8 ppm, ) . HRMS: Expected [M+Na]<sup>+</sup> ~443.15 (C22H25NO6Na), comparable to compound a18 (351.12 [M+Na]<sup>+</sup>, ) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of (E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for molecular formula validation, as demonstrated for similar enamide derivatives in metabolomic studies . X-ray crystallography can resolve stereochemical ambiguities, as shown in crystallographic analyses of structurally related methoxyphenyl compounds (e.g., (E)-1-(4-methoxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments (COSY, HSQC, HMBC), is essential for assigning proton and carbon signals in the methoxy-rich aromatic regions .

Q. How can researchers determine key physicochemical properties critical for experimental design?

  • Methodological Answer : Computational tools like Molinspiration or SwissADME calculate properties such as hydrogen bond donors/acceptors (2 and 6, respectively), topological polar surface area (114 Ų), and logP values to predict solubility and permeability . Experimental validation via HPLC with photodiode array detection can assess purity and stability under varying pH/temperature conditions, as applied to similar prop-2-enamides .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the enamide backbone, and how can diastereomeric mixtures be addressed?

  • Methodological Answer : Microwave-assisted synthesis optimizes reaction efficiency for enamide formation, reducing side products (e.g., 20–30% yield improvement for trifluoromethyl-substituted analogues) . For diastereomer separation, chiral HPLC using cellulose-based columns or recrystallization in ethanol/water mixtures (as in the synthesis of (2R,3R)-epoxides from benzyl alcohols) resolves stereoisomers .

Q. How do the positions and number of methoxy substituents influence biological activity and chemical reactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on trimethoxyphenyl derivatives reveal that 2,3,4-trimethoxy substitution enhances antistaphylococcal activity (MIC 0.15–5.57 µM) compared to dimethoxy analogues due to improved membrane interaction . Reactivity is modulated by steric hindrance: para-methoxy groups reduce electrophilicity, while ortho-substituents increase susceptibility to nucleophilic attack, as shown in Michael addition studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC/MBC determination to minimize variability . Cross-validate results via orthogonal methods (e.g., time-kill kinetics vs. checkerboard assays) and control for solvent effects (e.g., DMSO concentration ≤1% v/v). For SAR discrepancies, employ molecular docking to assess binding mode consistency across homologues (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide

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